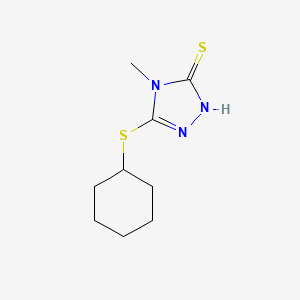![molecular formula C18H21N B14338784 4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine CAS No. 106291-48-9](/img/structure/B14338784.png)
4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to a butenylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction between a biphenyl derivative and an appropriate amine precursor. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is carried out in a solvent such as ethanol or water under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Corresponding oxidized biphenyl derivatives
Reduction: Reduced amine derivatives
Substitution: Brominated biphenyl derivatives
Applications De Recherche Scientifique
4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mécanisme D'action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler biphenyl derivative with similar structural features but lacking the amine group.
4-Aminobiphenyl: Contains an amino group attached to the biphenyl structure, similar to the amine moiety in 4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine is unique due to its combination of a biphenyl group with a butenylamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
106291-48-9 |
|---|---|
Formule moléculaire |
C18H21N |
Poids moléculaire |
251.4 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(4-phenylphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C18H21N/c1-19(2)15-7-6-8-16-11-13-18(14-12-16)17-9-4-3-5-10-17/h3-6,8-14H,7,15H2,1-2H3 |
Clé InChI |
WVSJAGMOSWHORK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC=CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


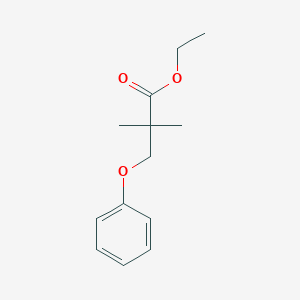
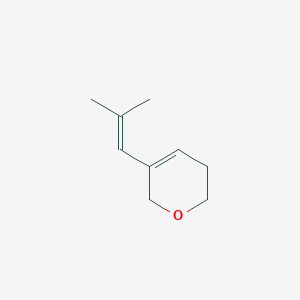

![1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14338716.png)
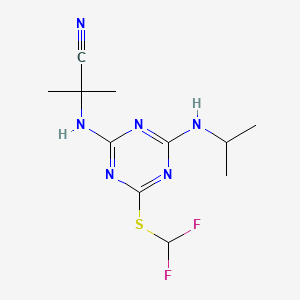
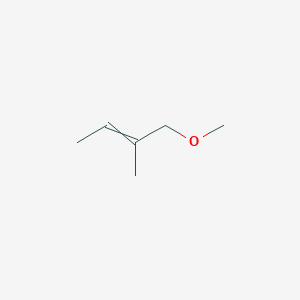
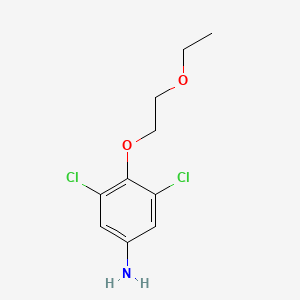
![Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)-](/img/structure/B14338729.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)


